molecular formula C10H10N2O4 B1501618 2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one CAS No. 1110662-18-4

2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one

Katalognummer: B1501618
CAS-Nummer: 1110662-18-4
Molekulargewicht: 222.2 g/mol
InChI-Schlüssel: CZHKQCMWJAWKGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Introduction

2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one (CAS Number: 1110662-18-4) is a compound belonging to the benzoxazinone family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antioxidant potential, and other pharmacological effects.

Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O₄
Molecular Weight222.197 g/mol
StructureStructure
CAS Number1110662-18-4

Biological Activities

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazinones, including this compound. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines.

In a study evaluating synthesized benzoxazinones against HeLa cervical cancer cells, it was found that several derivatives demonstrated notable anti-proliferative effects. The most active compounds showed cell viability inhibition ranging from 28.54% to 44.67% (P < 0.001), with pro-apoptotic indices between 52.86% and 75.61% . The docking studies revealed strong binding affinities to key targets involved in cancer progression, indicating potential for further development as anticancer agents.

Antioxidant Properties

Antioxidant activity is another significant aspect of the biological profile of benzoxazinones. The DPPH free radical scavenging assay demonstrated that the synthesized compounds exhibited inhibition percentages ranging from 34.45% to 85.93% , closely aligning with standard antioxidants . This suggests that this compound may be effective in mitigating oxidative stress-related damage.

Other Biological Activities

Benzoxazinones are known for a variety of additional biological activities:

  • Antimicrobial Activity : Some studies suggest that compounds in this class possess antibacterial and antifungal properties.
  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes such as human leucocyte elastase and α-chymotrypsin .
  • Potential Neuroprotective Effects : Compounds like CX-614 have been explored for their potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s .

Case Studies

  • Cytotoxicity Against HeLa Cells : A systematic evaluation of several benzoxazinones revealed that compound 3a exhibited a significant reduction in cell viability when tested against HeLa cells, comparable to the standard drug doxorubicin .
  • Antioxidant Evaluation : In vitro assays demonstrated that the antioxidant capacity of synthesized benzoxazinones correlated with their anticancer activity, suggesting a dual mechanism of action that could be beneficial in therapeutic applications .

Computational Studies

Docking studies conducted on the synthesized compounds indicated favorable interactions with target proteins involved in apoptosis and cell proliferation pathways. For example, compound 3a exhibited a binding energy and inhibition constant (K_i) of 4.397 nmol , suggesting its potential as a lead compound for further development .

The biological activity of this compound is promising, particularly in the realms of anticancer and antioxidant activities. Ongoing research into its mechanisms of action and potential therapeutic applications could pave the way for new treatments in oncology and other fields.

Future studies should focus on:

  • In vivo evaluations to confirm efficacy and safety.
  • Exploring structure-activity relationships to optimize compound design.
  • Investigating broader pharmacological profiles beyond anticancer properties.

Eigenschaften

IUPAC Name

2,2-dimethyl-7-nitro-3H-1,3-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-10(2)11-9(13)7-4-3-6(12(14)15)5-8(7)16-10/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHKQCMWJAWKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=O)C2=C(O1)C=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681066
Record name 2,2-Dimethyl-7-nitro-2,3-dihydro-4H-1,3-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110662-18-4
Record name 2,2-Dimethyl-7-nitro-2,3-dihydro-4H-1,3-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one
Reactant of Route 4
2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.